molecular formula C₇H₁₆O₂S₂ B1140981 Methanesulfonothioic acid 3,3-dimethylbutyl ester CAS No. 492442-75-8

Methanesulfonothioic acid 3,3-dimethylbutyl ester

Cat. No.: B1140981
CAS No.: 492442-75-8
M. Wt: 196.33
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Description

Methanesulfonothioic acid 3,3-dimethylbutyl ester (also referred to as DMBE-MTS or tert-butylethylmethanethiosulfonate) is a neutral, lipophilic methanethiosulfonate (MTS) reagent. It is characterized by its uncharged nature and a branched 3,3-dimethylbutyl ester group, which confers hydrophobicity and steric bulk. This compound is widely used in biochemical studies to probe ion channel gating mechanisms, particularly in distinguishing charge-dependent versus steric effects in protein modification . Its molecular formula is C₇H₁₆O₂S₂, with a side chain length of 9.4 Å, the longest among common MTS reagents .

Properties

IUPAC Name

3,3-dimethylbutoxy-methyl-oxo-sulfanylidene-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2S2/c1-7(2,3)5-6-9-11(4,8)10/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFRUOPYYDSVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCOS(=O)(=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonothioic acid 3,3-dimethylbutyl ester involves several steps. One common method includes the acid-catalyzed alkylation of isobutene with ethylene to form a sulfate ester, which is then hydrolyzed to produce 3,3-dimethylbutanol . This intermediate can be further reacted with methanesulfonothioic acid under specific conditions to yield the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes that optimize yield and purity. The use of catalysts, controlled temperatures, and pressures are crucial to ensure efficient production. The exact methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonothioic acid 3,3-dimethylbutyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the ester into corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methanesulfonothioic acid sulfone, while reduction could produce 3,3-dimethylbutanol.

Scientific Research Applications

Methanesulfonothioic acid 3,3-dimethylbutyl ester is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It serves as a reagent in organic synthesis and catalysis.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme mechanisms.

    Industry: The ester is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methanesulfonothioic acid 3,3-dimethylbutyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

The structural and functional properties of methanesulfonothioic acid 3,3-dimethylbutyl ester are best understood in comparison to other MTS reagents and structurally related phosphonothioates or phosphonofluoridates. Below is a detailed analysis:

Methanethiosulfonate (MTS) Reagents
Compound Name Substituent Charge Side Chain Length (Å) Key Functional Role
Methanesulfonothioic acid methyl ester (MTSM) Methyl Neutral 5.8 Short-chain reagent; minimally disrupts protein conformation .
Methanesulfonothioic acid ethyl ester (MTSE) Ethyl Neutral 7.0 Intermediate chain length; modifies solvent-accessible cysteine residues .
Methanesulfonothioic acid propyl ester (MTSP) Propyl Neutral 8.2 Longer chain; destabilizes closed states of ion channels (e.g., P2X2 receptors) .
This compound (DMBE-MTS) 3,3-Dimethylbutyl Neutral 9.4 Maximizes hydrophobic interactions; disrupts closed/inactivated channel states .

Key Findings :

  • DMBE-MTS’s branched alkyl chain enhances steric hindrance and lipid bilayer penetration compared to linear-chain MTS reagents (e.g., MTSE, MTSP) .
  • Unlike charged MTS reagents (e.g., MTSET, MTSEA), DMBE-MTS’s neutral charge minimizes electrostatic interference, making it ideal for probing steric effects in ion channel studies .
Structurally Related Phosphonothioates

Phosphonothioates with 3,3-dimethylbutyl substituents exhibit distinct chiral and inhibitory properties:

Compound Name Substituents Key Functional Property
3,3-Dimethylbutyl methylphosphonothioate Methylphosphonothioate + 3,3-dimethylbutyl Inhibits acetylcholinesterase with SP-enantiomer preference (chiral ratio: ~30) .
3,3-Dimethylbutyl ethylphosphonofluoridate Ethylphosphonofluoridate + 3,3-dimethylbutyl Higher hydrolytic stability due to fluoridate group; classified as a Schedule 1A01 compound .

Key Differences :

  • Unlike DMBE-MTS, phosphonothioates with 3,3-dimethylbutyl groups exhibit ionic strength-dependent inhibition kinetics, particularly for RP-enantiomers .
  • Phosphonofluoridates (e.g., 3,3-dimethylbutyl methylphosphonofluoridate) are more toxicologically significant due to their use as nerve agent analogs .
Neotame and Other Esters

Neotame, a sweetener containing a 3,3-dimethylbutyl ester group, highlights the versatility of this substituent:

Compound Name Functional Group Application
Neotame 3,3-Dimethylbutyl ester High-intensity sweetener (7,000× sucrose) .
DMBE-MTS 3,3-Dimethylbutyl thioester Biochemical probe for ion channels .

Key Insight : The 3,3-dimethylbutyl group enhances both sweetness (in Neotame) and hydrophobicity (in DMBE-MTS), demonstrating its adaptability across diverse chemical applications .

Biological Activity

Methanesulfonothioic acid 3,3-dimethylbutyl ester (DMBE-MTS) is an organosulfur compound that has garnered attention for its biological activity, particularly concerning ion channels. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DMBE-MTS has the molecular formula C₇H₁₆O₂S₂ and is characterized by a methanesulfonothioic acid moiety linked to a 3,3-dimethylbutyl group. The unique combination of sulfur and oxygen in its structure contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that DMBE-MTS interacts with epithelial sodium channels (ENaC) and degenerin family proteins, which play critical roles in mechanosensation and pain perception. The compound's ability to modify these ion channels suggests potential therapeutic applications in managing conditions related to ion channel dysfunction.

Ion Channel Interaction

DMBE-MTS has been shown to affect the desensitization mechanisms of ENaC. Studies have demonstrated that this compound can alter the behavior of these channels under various physiological conditions. For instance, it has been utilized to investigate the modification rates of specific cysteine residues within the channel structure, revealing insights into conformational changes during channel activation and desensitization .

Comparative Analysis with Related Compounds

To better understand DMBE-MTS's unique properties, a comparison with other organosulfur compounds is useful:

Compound NameStructure FeaturesUnique Properties
Methanesulfonic AcidCH₃SO₃HStrong acidity; widely used as an industrial solvent
Trifluoromethanesulfonic AcidCF₃SO₃HMore acidic than methanesulfonic acid; used in fluorination
Butanethiosulfonic AcidC₄H₉O₂SLess sterically hindered; different biological activity
MethanethiolCH₃SHSimple thiol; distinct odor and lower boiling point

DMBE-MTS is distinguished by its bulky alkyl group and sulfonothioic acid moiety, influencing its reactivity and biological interactions compared to other similar compounds .

Case Studies on Biological Activity

  • Study on Epithelial Sodium Channels :
    • DMBE-MTS was applied to ENaC to assess its impact on desensitization. The results indicated that exposure to DMBE-MTS altered the modification rates of cysteine residues within the channel, suggesting a significant role in channel gating dynamics .
  • Mechanistic Insights :
    • A study focused on the molecular determinants of desensitization in ENaC revealed that DMBE-MTS could stabilize certain conformations of the channel, affecting its response to ATP and other stimuli. This finding highlights the potential for DMBE-MTS in modulating ion channel activity in therapeutic contexts .

Potential Therapeutic Applications

Given its influence on ion channels, DMBE-MTS may have implications for treating conditions such as hypertension, pain disorders, and other diseases linked to ion channel dysfunction. Its ability to modulate ENaC activity could lead to novel therapeutic strategies targeting sodium balance and fluid retention in patients.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing methanesulfonothioic acid 3,3-dimethylbutyl ester?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution, where the thiol group of methanesulfonothioic acid reacts with 3,3-dimethylbutyl bromide under basic conditions. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester linkage and alkyl chain integrity. Mass spectrometry (MS) is used to verify molecular weight (196.33 g/mol, as per ). Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection. Researchers should cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. What physicochemical properties are critical for handling and experimental preparation of this compound?

  • Methodological Answer : Key properties include:

  • Solubility : Soluble in chloroform and methanol, but insoluble in aqueous buffers ( ). Pre-dissolve in organic solvents before adding to aqueous systems.
  • Storage : Store at -20°C to prevent degradation ( ).
  • Stability : Monitor reactivity under varying pH, as thioesters are prone to hydrolysis. Use buffered solutions at neutral pH for controlled experiments .

Advanced Research Questions

Q. How is this compound utilized in studying ion channel gating mechanisms, particularly in pH-dependent systems?

  • Methodological Answer : As an uncharged methanethiosulfonate (MTS) reagent, it is applied in cysteine substitution experiments to probe solvent accessibility and conformational changes in proteins like ASIC1a. For example, in pH-dependent gating studies, the reagent is introduced at pH 7.4 (closed state) to modify cysteine residues. Subsequent electrophysiological assays (e.g., patch-clamp) track changes in ion conductance. Control experiments must compare results with charged MTS reagents to distinguish steric versus electrostatic effects ().

Q. How can computational tools like UCSF Chimera enhance structural analysis of this compound’s interactions with target proteins?

  • Methodological Answer : UCSF Chimera enables molecular docking simulations to predict binding sites and interaction energies. Load the compound’s 3D structure (from NIST or crystallographic data) and target protein (e.g., ASIC1a). Use the Dock Prep module to add hydrogens and charges. Run AutoDock Vina to simulate binding. Validate results against experimental mutagenesis data (e.g., residues D347C or E413C in ) to refine models .

Q. How should researchers resolve contradictions in experimental outcomes when using this reagent?

  • Methodological Answer : Contradictions often arise from:

  • Reagent Degradation : Verify storage conditions (-20°C) and test solubility in fresh solvent batches ( ).
  • pH Sensitivity : Ensure reagent application matches the protein’s conformational state (e.g., closed vs. inactivated states, as in ).
  • Control Experiments : Include unmodified proteins and parallel trials with charged MTS reagents to isolate steric/charge effects. Statistical tools like ANOVA can identify significant outliers .

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